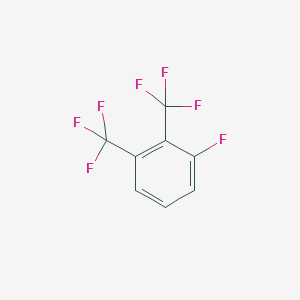

1-Fluoro-2,3-bis-(trifluoromethyl)benzene

Descripción general

Descripción

1-Fluoro-2,3-bis-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1099597-20-2. It has a molecular weight of 232.1 . The IUPAC name for this compound is 1-fluoro-2,3-bis (trifluoromethyl)benzene .

Synthesis Analysis

The lithiation reaction of 1,3-bis (trifluoromethyl)benzene has been investigated . It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis (trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular formula of this compound is C8H3F7 . The InChI code for this compound is 1S/C8H3F7/c9-5-3-1-2-4 (7 (10,11)12)6 (5)8 (13,14)15/h1-3H .Aplicaciones Científicas De Investigación

Fluorination and Synthesis

1-Fluoro-2,3-bis-(trifluoromethyl)benzene has been a subject of interest in the field of fluorination. Parsons (1972) investigated the fluorination of 1,3-Bis-(trifluoromethyl)benzene, leading to products including 1-fluoro-2,4-bis-(trifluoromethyl)benzene and 1-fluoro-3,5-bis-(trifluoromethyl)benzene, underlining the potential of this compound in synthesizing fluorinated aromatic products (Parsons, 1972).

Organometallic Synthesis

In organometallic chemistry, this compound serves as a precursor for various reactions. Porwisiak and Schlosser (1996) demonstrated its utility in organometallic synthesis, where it served as a versatile starting material for creating organometallic compounds with synthetically useful reactions (Porwisiak & Schlosser, 1996).

Polyimide Synthesis

The compound plays a crucial role in the synthesis of soluble fluoro-polyimides. Xie et al. (2001) synthesized these polyimides using 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene with aromatic dianhydrides, demonstrating the compound's utility in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Photochemistry Studies

The compound's derivatives have been studied extensively in photochemistry. Al-ani (1973) explored the fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, contributing to our understanding of photophysical processes in these compounds (Al-ani, 1973).

Application in Polymer Science

In the field of polymer science, this compound contributes to the development of advanced materials. Salunke et al. (2005) utilized it in the synthesis of novel copoly(ether ether ketones), which were characterized for their thermal, mechanical, and electrical performances, showcasing the compound's role in creating polymers with desirable properties (Salunke et al., 2005).

Safety and Hazards

1-Fluoro-2,3-bis-(trifluoromethyl)benzene is considered an irritant . It’s known that liquid and vapour are flammable. Moderate fire hazard when exposed to heat or flame. Vapour forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame. Vapour may travel a considerable distance to source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .

Mecanismo De Acción

Target of Action

It is known that the compound undergoes a lithiation reaction .

Mode of Action

The compound interacts with its targets through a process known as lithiation . This involves the introduction of a lithium atom into the molecule, which can significantly alter its chemical properties and reactivity .

Biochemical Pathways

1-Fluoro-2,3-bis-(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis (trifluoromethyl)benzoic acid . This suggests that the compound may be involved in biochemical pathways related to metalation and carboxylation .

Pharmacokinetics

The compound’s physical properties such as its liquid form, boiling point, and density may influence its pharmacokinetics.

Result of Action

The result of the action of this compound is the production of 2,6-bis (trifluoromethyl)benzoic acid . This transformation involves a change in the molecular structure of the compound, which could potentially have various molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the lithiation reaction it undergoes is likely to be sensitive to conditions such as temperature and the presence of other chemicals . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and the presence of certain ions .

Propiedades

IUPAC Name |

1-fluoro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXIPPDZGNMJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

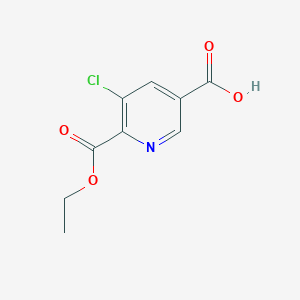

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

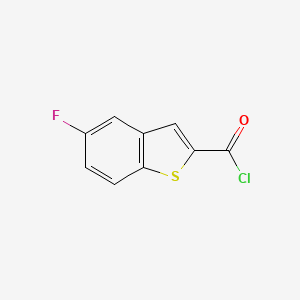

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

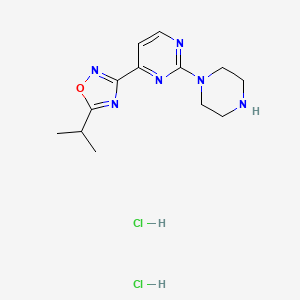

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

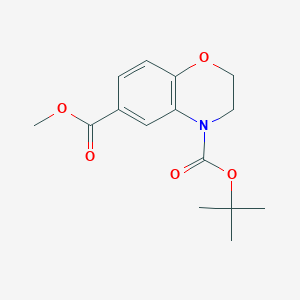

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)